Cas no 2167556-94-5 (1-methyl-2-(1,2-oxazol-3-yl)piperazine)

1-methyl-2-(1,2-oxazol-3-yl)piperazine 化学的及び物理的性質
名前と識別子
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- 1-methyl-2-(1,2-oxazol-3-yl)piperazine
- EN300-1809460
- 2167556-94-5
-
- インチ: 1S/C8H13N3O/c1-11-4-3-9-6-8(11)7-2-5-12-10-7/h2,5,8-9H,3-4,6H2,1H3
- InChIKey: VLNMCPZSDMATBB-UHFFFAOYSA-N
- SMILES: O1C=CC(C2CNCCN2C)=N1
計算された属性
- 精确分子量: 167.105862047g/mol
- 同位素质量: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 41.3Ų
1-methyl-2-(1,2-oxazol-3-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809460-5.0g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1809460-0.25g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1809460-1g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1809460-0.1g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1809460-10.0g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1809460-1.0g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1809460-0.5g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1809460-10g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1809460-0.05g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1809460-2.5g |
1-methyl-2-(1,2-oxazol-3-yl)piperazine |
2167556-94-5 | 2.5g |
$2940.0 | 2023-09-19 |
1-methyl-2-(1,2-oxazol-3-yl)piperazine 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
1-methyl-2-(1,2-oxazol-3-yl)piperazineに関する追加情報
Research Brief on 1-methyl-2-(1,2-oxazol-3-yl)piperazine (CAS: 2167556-94-5): Recent Advances and Applications
The compound 1-methyl-2-(1,2-oxazol-3-yl)piperazine (CAS: 2167556-94-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its piperazine and oxazole moieties, exhibits promising pharmacological properties, making it a subject of interest for drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
One of the key areas of investigation has been the compound's interaction with neurotransmitter receptors. Preliminary in vitro studies suggest that 1-methyl-2-(1,2-oxazol-3-yl)piperazine exhibits moderate affinity for serotonin and dopamine receptors, which could pave the way for its application in treating psychiatric conditions such as depression and schizophrenia. Additionally, its structural flexibility allows for further derivatization, enabling researchers to optimize its pharmacokinetic and pharmacodynamic profiles.
In the realm of infectious diseases, recent research has highlighted the compound's potential as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-methyl-2-(1,2-oxazol-3-yl)piperazine exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics.
Another notable application of 1-methyl-2-(1,2-oxazol-3-yl)piperazine is in the field of oncology. Recent preclinical studies have shown that certain derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. These findings suggest its potential as a lead compound for developing targeted cancer therapies, although further in vivo studies are required to validate these observations.
Despite these promising developments, challenges remain in the clinical translation of 1-methyl-2-(1,2-oxazol-3-yl)piperazine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and molecular modeling have provided valuable tools for optimizing the compound's properties, thereby accelerating its development pipeline.
In conclusion, 1-methyl-2-(1,2-oxazol-3-yl)piperazine (CAS: 2167556-94-5) represents a versatile scaffold with broad therapeutic potential. Its applications span across CNS disorders, infectious diseases, and oncology, making it a focal point of contemporary research. Continued exploration of its pharmacological properties and optimization of its chemical structure will be critical for realizing its full potential in clinical settings.
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